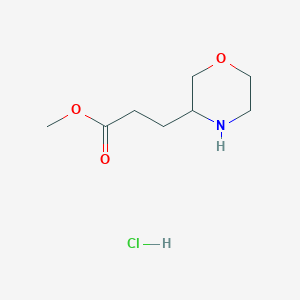
3-Morpholin-3-yl-propionic acid methyl ester hydrochloride
Descripción general
Descripción
3-Morpholin-3-yl-propionic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Morpholin-3-yl-propionic acid methyl ester hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.
This compound is characterized by the presence of a morpholine ring, which enhances its solubility and biological activity. The compound can be synthesized through various chemical pathways, often involving the modification of propionic acid derivatives.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its efficacy against different cancer cell lines:
- Histone Deacetylase Inhibition (HDACi) : The compound exhibits potent inhibitory activity against HDAC enzymes, which play a critical role in regulating gene expression related to cell proliferation and survival. Inhibition of these enzymes can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Apoptosis Induction : Studies have demonstrated that treatment with this compound results in significant apoptosis in cancer cells, evidenced by nuclear disintegration observed through DAPI staining . The apoptotic pathways activated include mitochondrial dysfunction and activation of caspases.
- VEGFR-2 Inhibition : The compound has shown effectiveness in inhibiting VEGFR-2, a key receptor involved in angiogenesis, thereby limiting tumor growth and metastasis .
Case Study 1: Colon Cancer
In a study investigating the effects on colon cancer cells (HCT-116), several derivatives were synthesized, revealing that compounds with the morpholine moiety exhibited lower IC50 values compared to their counterparts without this group. This suggests that the morpholine structure significantly contributes to their anticancer efficacy .
Case Study 2: Lung Cancer
The antiproliferative activity was assessed in non-small cell lung carcinoma cell lines (A549 and NCI-H23). Here, compounds containing the morpholino group demonstrated enhanced cytotoxicity compared to non-morpholino analogs, with IC50 values indicating potent activity against these cancer types .
Propiedades
IUPAC Name |
methyl 3-morpholin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-12-5-4-9-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTXBCFFZSVYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















